molecular formula C12H14FN3 B11734860 1,3-dimethyl-5-[N-(4-fluorobenzyl)amino]pyrazole

1,3-dimethyl-5-[N-(4-fluorobenzyl)amino]pyrazole

Cat. No.: B11734860
M. Wt: 219.26 g/mol
InChI Key: PHVSGCSQCFBBGV-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-[N-(4-fluorobenzyl)amino]pyrazole is a fluorinated pyrazole derivative characterized by a 4-fluorobenzylamino substituent at the 5-position and methyl groups at the 1- and 3-positions of the pyrazole ring. The fluorine atom on the benzyl group enhances lipophilicity and metabolic stability, while the methyl groups at positions 1 and 3 contribute to steric effects and electronic modulation of the pyrazole core .

Properties

Molecular Formula

C12H14FN3

Molecular Weight

219.26 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C12H14FN3/c1-9-7-12(16(2)15-9)14-8-10-3-5-11(13)6-4-10/h3-7,14H,8H2,1-2H3

InChI Key

PHVSGCSQCFBBGV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NCC2=CC=C(C=C2)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine typically involves the reaction of 4-fluorobenzyl chloride with 1,3-dimethyl-1H-pyrazol-5-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit notable anti-inflammatory properties. 1,3-Dimethyl-5-[N-(4-fluorobenzyl)amino]pyrazole has been investigated for its potential to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. Studies suggest that this compound may provide anti-inflammatory effects similar to traditional non-steroidal anti-inflammatory drugs (NSAIDs) but with potentially fewer gastrointestinal side effects.

Monoamine Oxidase Inhibition

The compound has been evaluated for its ability to inhibit monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters such as dopamine. Inhibitors of MAO are of particular interest in treating neurodegenerative diseases like Parkinson's disease. Preliminary studies suggest that modifications to the pyrazole structure can enhance selectivity and potency against MAO-B, making it a candidate for further optimization .

Coordination Chemistry Applications

This compound serves as a ligand in coordination chemistry, where it can form complexes with various metal ions. Such complexes are essential for catalysis and material synthesis. The compound's ability to coordinate with transition metals enhances its utility in synthesizing more complex molecular architectures.

Case Study 1: Anti-inflammatory Efficacy

In a study evaluating the anti-inflammatory activity of various pyrazole derivatives, this compound was found to exhibit significant inhibition of COX-2 activity with an IC50 value comparable to existing NSAIDs. This suggests that structural modifications can lead to compounds with improved therapeutic profiles.

Case Study 2: Neuroprotective Potential

A recent investigation into the neuroprotective effects of pyrazole derivatives highlighted the potential of this compound as a selective MAO-B inhibitor. The study utilized molecular docking techniques to predict binding affinities and interactions with the MAO-B active site, indicating promising avenues for drug development targeting neurodegenerative disorders .

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Solubility and Physicochemical Properties

highlights the role of sulfonamide substituents in improving aqueous solubility for pyrazole derivatives. For example, 3-(p-aminobenzenesulfonamido)-2-phenylpyrazole exhibits higher solubility than non-sulfonamide analogs due to hydrogen-bonding capacity . In contrast, the 4-fluorobenzylamino group in the target compound likely reduces solubility compared to sulfonamide-containing analogs but increases membrane permeability .

Functional Group Impact on Target Binding

  • Fluorine Positioning : The 4-fluorobenzyl group in the target compound may engage in hydrophobic interactions with enzyme pockets, similar to the p-fluorophenyl group in 4h .
  • Methyl Groups : The 1,3-dimethyl configuration provides steric hindrance that could limit off-target binding compared to bulkier tert-butyl groups in 4h and 5i .

Q & A

Q. What are the common synthetic routes for synthesizing 1,3-dimethyl-5-[N-(4-fluorobenzyl)amino]pyrazole and its analogs?

Methodological Answer: The compound can be synthesized via cyclocondensation of ethyl acetoacetate with substituted hydrazines, followed by alkylation or amination steps. For example, intermediate pyrazole cores are often generated by reacting ethyl acetoacetate with phenylhydrazine derivatives under acidic conditions . Subsequent functionalization (e.g., alkylation with 4-fluorobenzyl chloride) is achieved using polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ to facilitate nucleophilic substitution . Purification typically involves column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. How can researchers verify the structural integrity of this compound during synthesis?

Methodological Answer: Combined spectroscopic techniques are critical:

  • IR Spectroscopy : Confirms the presence of amino (-NH) and aromatic C-F stretches (~3350 cm⁻¹ and ~1250 cm⁻¹, respectively) .
  • NMR : ¹H NMR identifies methyl groups (δ ~2.3 ppm for 1,3-dimethyl), fluorobenzyl aromatic protons (δ ~7.2–7.4 ppm), and pyrazole NH (δ ~8.5 ppm). ¹³C NMR resolves quaternary carbons in the pyrazole ring (~150 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Q. What solvent systems are optimal for in vitro studies of this compound?

Methodological Answer: Dimethyl sulfoxide (DMSO) is widely used for solubility due to the compound’s hydrophobic aromatic and pyrazole moieties. However, DMSO concentrations should be kept below 0.1% (v/v) to avoid cellular toxicity. For aqueous buffers (e.g., PBS), co-solvents like ethanol (≤5%) or cyclodextrin-based formulations improve solubility .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations aid in understanding the electronic properties of this compound?

Methodological Answer: DFT studies (e.g., B3LYP/6-31G(d)) model the compound’s electron distribution, revealing nucleophilic/electrophilic sites. Key findings include:

  • HOMO-LUMO gaps : Correlate with reactivity (e.g., smaller gaps suggest higher electrophilicity).
  • Charge density maps : Highlight electron-rich regions (e.g., pyrazole NH and fluorobenzyl ring) for potential hydrogen bonding or π-π stacking interactions .
    Software packages like Gaussian or ORCA are used, with solvent effects modeled via the PCM method .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models?

Methodological Answer: Discrepancies often arise from metabolic instability or poor blood-brain barrier (BBB) penetration. To address this:

  • Metabolic Profiling : Use liver microsomes or hepatocytes to identify degradation pathways (e.g., CYP450-mediated oxidation).
  • BBB Permeability Assays : Parallel artificial membrane permeability assays (PAMPA) or MDCK cell monolayers predict CNS availability .
  • Pro-drug Design : Introduce labile groups (e.g., esters) to enhance stability, followed by enzymatic cleavage in target tissues .

Q. How can molecular docking predict the compound’s interaction with biological targets?

Methodological Answer: Docking simulations (e.g., AutoDock Vina) model binding to receptors like GABAₐ or mGluR5. Steps include:

Protein Preparation : Retrieve target structures (PDB ID), remove water, add hydrogens.

Grid Generation : Define active sites (e.g., mGluR5’s orthosteric pocket).

Docking Runs : Use Lamarckian algorithms; validate with known ligands (e.g., CDPPB for mGluR5) .

Post-docking Analysis : Calculate binding energies (ΔG) and hydrogen-bonding networks.

Q. What synthetic modifications enhance antibacterial activity in pyrazole derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies suggest:

  • Fluorine Substitution : 4-Fluorobenzyl groups improve lipophilicity and membrane penetration.
  • Heterocyclic Fusion : Incorporating oxadiazole or triazole rings (via cyclization with POCl₃) increases target affinity .
  • Thioureido Linkers : Enhance Gram-negative activity by disrupting efflux pumps .

Q. How do researchers optimize reaction yields in multi-step syntheses of fluorinated pyrazoles?

Methodological Answer: Key optimizations include:

  • Temperature Control : Low temps (0–5°C) during nitration/amination reduce side reactions.
  • Catalyst Screening : Pd/C or CuI improves coupling reactions (e.g., Buchwald-Hartwig amination).
  • Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 12h to 30min) for cyclization steps .

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